N-[2-(difluoromethoxy)phenyl]pentanamide
Description
Contextualization of N-Acyl Anilides in Contemporary Organic Chemistry
N-acyl anilides, also known as phenylamides, are a class of organic compounds characterized by an amide linkage to a phenyl group. wikipedia.org This structural unit is prevalent in a wide array of functional molecules. The synthesis of anilides is typically achieved through the reaction of aniline (B41778) or its derivatives with acyl chlorides or carboxylic anhydrides. wikipedia.orgscienceinfo.comwikipedia.org At elevated temperatures, a direct reaction between anilines and carboxylic acids can also yield anilides. wikipedia.orgwikipedia.org
The utility of the anilide scaffold is demonstrated by its presence in various commercial products, including herbicides and fungicides like oxycarboxin (B166467) and carboxin. wikipedia.org Furthermore, anilides serve as crucial intermediates in the synthesis of more complex molecules and are fundamental to the production of dyes and pharmaceuticals. scienceinfo.comwikipedia.org
Significance of Difluoromethoxy Moieties in Modern Chemical Structures
The incorporation of fluorine-containing groups is a widely employed strategy in medicinal chemistry and materials science to modulate the properties of organic compounds. nih.govyoutube.com The difluoromethyl group (CF2H) and the difluoromethoxy group (OCF2H) are of particular interest due to their unique electronic and steric characteristics. nih.gov
Influence of Difluoromethoxy Substitution on Aromatic Systems
Attaching a difluoromethoxy group to an aromatic ring significantly alters its electronic properties. The high electronegativity of the fluorine atoms imparts a strong inductive electron-withdrawing effect. nih.gov This modification can influence the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. youtube.comresearchgate.net The presence of the difluoromethoxy group can direct incoming electrophiles to specific positions on the ring, a critical consideration in multi-step syntheses. thedelocalizedchemist.com
The orientation of the difluoromethoxy group relative to the aromatic ring is also a subject of study. Unlike the trifluoromethoxy (OCF3) group, which often adopts an orthogonal conformation, the difluoromethoxy group has not shown a distinct orientational preference, with one or two of the C-F bonds potentially participating in anomeric interactions. nih.gov This conformational flexibility can impact intermolecular interactions and, consequently, the bulk properties of materials.
Role of Fluorinated Functionalities in Modulating Molecular Characteristics
The introduction of fluorinated moieties like the difluoromethoxy group can have a profound impact on a molecule's physicochemical properties. These effects include:
Lipophilicity: Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility and ability to cross cell membranes. nih.govacs.org While fluorination of an aromatic system generally increases lipophilicity, the effect on alkyl chains can be more nuanced. nih.gov The difluoromethyl group is sometimes considered a "lipophilic hydrogen bond donor," acting as a bioisostere for groups like hydroxyl or thiol. acs.org
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. acs.org This can lead to an increased biological half-life for drug candidates. acs.org
Binding Affinity: The electronic changes brought about by fluorine substitution can enhance the binding affinity of a molecule to its biological target, potentially increasing its potency. youtube.comrsc.org
Acidity: The inductive effect of fluorine increases the acidity of nearby protons. nih.gov
These modulations are crucial in the design of new pharmaceuticals, agrochemicals, and advanced materials. youtube.commdpi.com
Current Research Landscape Pertaining to N-[2-(difluoromethoxy)phenyl]pentanamide and Related Structural Scaffolds
While specific research on this compound is not extensively documented in publicly available literature, the broader classes of molecules to which it belongs are areas of active investigation. Research on N-acyl anilides continues to explore their synthesis and application in various fields. organic-chemistry.orgnih.gov
Significant research efforts are also dedicated to developing new methods for introducing difluoromethoxy groups into organic molecules. nih.gov Techniques such as visible-light photoredox catalysis are being explored to facilitate the formation of C-OCF2H bonds under mild conditions. nih.gov The development of these synthetic methods is crucial for accessing novel difluoromethoxylated compounds for further study. nih.gov
The study of structurally related molecules, such as those containing trifluoromethyl groups, provides insights that can be extrapolated to difluoromethoxy-containing compounds. jelsciences.comnih.govgoogle.com For instance, the synthesis and reactivity of N-trifluoromethyl amides are areas of growing interest. nih.gov
Scope and Objectives of Research on this compound
Given the properties of its constituent parts, research on this compound would likely focus on several key areas:
Synthesis: Developing efficient and scalable synthetic routes to this compound and its analogs. This would involve optimizing the coupling of 2-(difluoromethoxy)aniline (B1298309) with pentanoyl chloride or a related acylating agent.
Conformational Analysis: Investigating the three-dimensional structure and conformational preferences of the molecule, particularly the orientation of the difluoromethoxy group relative to the phenyl ring and the amide bond.
Physicochemical Properties: Characterizing its lipophilicity, solubility, and electronic properties to understand how the difluoromethoxy group modulates the characteristics of the N-phenylpentanamide scaffold.
Biological Screening: Evaluating the compound for potential biological activity, drawing on the known applications of anilides and fluorinated compounds in pharmaceuticals and agrochemicals. For example, related sulfonamide structures have been investigated as antagonists for the human androgen receptor. nih.gov
Materials Science Applications: Exploring its potential use in the development of new materials, leveraging the unique properties conferred by the fluorinated moiety.
Data Tables
Table 1: Physicochemical Properties of Related Moieties
| Property | Aniline | Difluoromethoxybenzene |
|---|---|---|
| Molecular Formula | C6H7N scienceinfo.com | C7H6F2O |
| Boiling Point | 184 °C nih.gov | N/A |
| Melting Point | -6 °C nih.gov | N/A |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oxycarboxin |
| Carboxin |
| 2-(difluoromethoxy)aniline |
| Pentanoyl chloride |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]pentanamide |
InChI |
InChI=1S/C12H15F2NO2/c1-2-3-8-11(16)15-9-6-4-5-7-10(9)17-12(13)14/h4-7,12H,2-3,8H2,1H3,(H,15,16) |
InChI Key |
BPQJEVHOCQNZGH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1OC(F)F |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of N 2 Difluoromethoxy Phenyl Pentanamide
Retrosynthetic Analysis for N-[2-(difluoromethoxy)phenyl]pentanamide
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to reliable chemical reactions. amazonaws.com
Disconnection Strategies for the Amide Bond
The most logical and common disconnection for this compound is the amide C-N bond. amazonaws.comresearchgate.net This disconnection is based on the vast number of reliable methods available for forming amide bonds. This strategy leads to two key synthons: a nucleophilic 2-(difluoromethoxy)aniline (B1298309) and an electrophilic pentanoyl derivative.
The primary synthetic precursors corresponding to these synthons are 2-(difluoromethoxy)aniline and a pentanoic acid derivative. The pentanoic acid can be activated in various ways to facilitate the amidation reaction.
Approaches for Installing the Difluoromethoxy Group on the Phenyl Ring
The synthesis of the 2-(difluoromethoxy)aniline precursor requires the introduction of the difluoromethoxy (-OCF₂H) group onto an aromatic ring. Several methods have been developed for this transformation. One common approach involves the O-difluoromethylation of a corresponding phenol (B47542), 2-aminophenol, using a difluorocarbene source. Reagents like sodium chlorodifluoroacetate can serve as precursors to difluorocarbene.
Alternatively, more modern methods may employ electrophilic difluoromethylating agents. The choice of method often depends on the stage at which the difluoromethoxy group is introduced—either early in the synthesis or as a late-stage functionalization.
Considerations for Pentanamide (B147674) Chain Formation
The formation of the pentanamide chain involves the acylation of 2-(difluoromethoxy)aniline. A straightforward approach is the use of pentanoyl chloride, which is a highly reactive acylating agent. youtube.comchemguide.co.uk This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. chemguide.co.uk
Alternatively, pentanoic acid itself can be coupled directly with the aniline (B41778) using a variety of coupling reagents. This approach avoids the need to first prepare the acyl chloride and is often preferred for its milder reaction conditions and broader functional group tolerance. masterorganicchemistry.com
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through either a convergent or a divergent strategy.
A divergent synthesis , in contrast, would start from a common intermediate that is then elaborated to introduce the necessary functional groups. rsc.orgnih.govnih.gov For instance, one could start with a substituted aniline and then introduce the pentanoyl group, or vice versa. This strategy is particularly useful for creating a library of related compounds for screening purposes.
Amidation Reactions in the Formation of this compound
The cornerstone of the synthesis is the formation of the amide bond. The reactivity of the 2-(difluoromethoxy)aniline is a key consideration. The difluoromethoxy group is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen, potentially making the amidation more challenging than with simple anilines. researchgate.net
A wide array of coupling reagents is available to facilitate the reaction between a carboxylic acid and an amine, particularly when one of the coupling partners is deactivated. nih.gov These reagents work by activating the carboxylic acid to form a more reactive intermediate that is readily attacked by the amine.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. masterorganicchemistry.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. nih.gov
Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but can be expensive.
Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are known for their high efficiency and rapid reaction times.
The choice of solvent is also critical. Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly employed. The reaction temperature is typically kept at room temperature, although gentle heating may be necessary for less reactive substrates.
Below is a table summarizing various coupling reagents and typical conditions used for amide bond formation.
| Coupling Reagent | Additive | Base | Solvent | Typical Conditions |
| EDC | HOBt | DIPEA | DMF/DCM | 0 °C to RT, 12-24 h |
| DCC | DMAP | - | DCM | 0 °C to RT, 12-24 h |
| HBTU | - | DIPEA | DMF | RT, 1-4 h |
| PyBOP | - | DIPEA | DMF | RT, 1-4 h |
| T3P® (Propylphosphonic Anhydride) | - | Pyridine | Ethyl Acetate | RT to 50 °C, 2-12 h |
| SOCl₂ (via acid chloride) | - | Pyridine/Et₃N | DCM | 0 °C to RT, 1-3 h |
Table 1: Common Coupling Reagents and Conditions for Amide Synthesis
For the specific synthesis of this compound, a robust coupling agent such as HATU or PyBOP in the presence of a non-nucleophilic base like DIPEA in DMF would be a reasonable starting point, given the potentially reduced nucleophilicity of the aniline. Alternatively, conversion of pentanoic acid to pentanoyl chloride with thionyl chloride followed by reaction with 2-(difluoromethoxy)aniline in the presence of pyridine would also be a viable, albeit potentially more vigorous, method. researchgate.netvedantu.com
Green Chemistry Approaches in N-Acyl Aniline Synthesis
The acylation of anilines is a fundamental transformation in organic synthesis. Traditional methods often rely on reactive acylating agents like acetic anhydride (B1165640) or acyl chlorides, which can be corrosive or lachrymatory and may generate stoichiometric waste products, running counter to the principles of atom economy. imist.ma Green chemistry seeks to develop more environmentally benign alternatives by minimizing waste, avoiding hazardous reagents, and utilizing sustainable resources. ijirset.com
Recent research has focused on replacing conventional methods with greener protocols. One approach involves substituting acetic anhydride with glacial acetic acid, using zinc dust to prevent the oxidation of aniline during the reaction. imist.maijirset.com This method avoids the use of a hazardous reagent and improves atom economy. imist.ma Another sustainable strategy employs sunlight as a cost-effective and renewable energy source for photochemical N-acetylation of anilines, often using a Lewis acid catalyst like MgSO₄. researchgate.netijtsrd.com The use of catalytic systems is a cornerstone of green acylation. Simple, inexpensive, and environmentally benign catalysts, such as tartaric acid in glacial acetic acid, have proven effective for the N-acetylation of primary aromatic amines. researchgate.net
| Parameter | Conventional Method | Green Chemistry Approach |
|---|---|---|
| Acylating Agent | Acetic Anhydride / Acetyl Chloride imist.maijtsrd.com | Glacial Acetic Acid, Ethyl Acetate, Butyl Acetate ijirset.comresearchgate.net |
| Solvent | Often uses toxic/hazardous solvents (e.g., pyridine, dichloromethane) imist.ma | Solvent-free conditions or benign solvents (e.g., water, ethanol) imist.maresearchgate.net |
| Catalyst/Reagent | Often requires stoichiometric acid or base catalysts researchgate.net | Catalytic amounts of Zn dust, MgSO₄, tartaric acid, or transition-metal complexes researchgate.netijtsrd.com |
| Energy Source | Conventional heating researchgate.net | Sunlight, Microwave Irradiation researchgate.net |
| Byproducts | Stoichiometric waste (e.g., acetic acid from acetic anhydride) imist.ma | Minimized waste, higher atom economy ijirset.com |
Transition Metal-Catalyzed Amidation Protocols
Transition metal-catalyzed reactions have become a cornerstone of modern synthesis, providing efficient and selective pathways for forming C-N bonds. acs.org These methods, particularly those involving direct C-H bond activation, offer a highly atom- and step-economical alternative to classical cross-coupling reactions for the synthesis of N-acyl anilines. nih.govnih.gov Catalysts based on rhodium (Rh), iridium (Ir), palladium (Pd), and ruthenium (Ru) have been extensively developed for this purpose. acs.orgnih.govrsc.org
The general mechanism for many of these transformations involves a chelation-assisted C-H bond cleavage, where a directing group on the substrate coordinates to the metal center, facilitating the activation of a specific C-H bond. nih.gov This is followed by the formation of a C-N bond, often through an in-situ generated metal-nitrenoid intermediate, and subsequent reductive elimination or protodemetalation to release the amidated product and regenerate the catalyst. nih.gov Organic azides are frequently used as versatile nitrogen sources in these reactions. nih.gov For instance, Ir(III) catalyst systems have been developed for the direct C-H amidation of arenes with acyl azides under exceptionally mild conditions. nih.gov Similarly, Rh(III) catalysts are effective for C-H amination using sulfonyl, aryl, and alkyl azides. nih.gov
| Metal Catalyst | Nitrogen Source | Substrate Type | Key Features |
|---|---|---|---|
| Rhodium (Rh) | Sulfonyl, Aryl, Alkyl Azides | Arenes with directing groups (e.g., pyridine) nih.gov | Effective for sequential C-H amination/annulation cascades rsc.org |
| Iridium (Ir) | Acyl Azides, Sulfonyl Azides | Arenes, Alkenes nih.gov | Operates under very mild conditions; can amidate primary C(sp³)-H bonds acs.orgnih.gov |
| Palladium (Pd) | Anilines | Vinyl Arenes (Hydroamination) acs.org | Catalyzes intermolecular hydroamination, affording Markovnikov products acs.org |
| Ruthenium (Ru) | Alkynyl Cyclobutyl Acetates | N-aryl amidines rsc.org | Enables regioselective [5 + 2] annulation reactions rsc.org |
Introduction of the Difluoromethoxy Group into Phenyl Systems
The difluoromethoxy (OCF₂H) group is a privileged functional motif in medicinal chemistry. nih.govrsc.org Its incorporation into organic molecules can significantly enhance therapeutic efficacy by increasing metabolic stability, improving cell membrane permeability, and modulating physicochemical properties like lipophilicity. rsc.orgnih.gov The OCF₂H group is considered a bioisostere of alcohol, thiol, and amine moieties. nih.gov Consequently, developing robust and versatile methods for introducing this group into aromatic systems is a significant area of research.
Fluorodesulfurization Techniques for Difluoromethoxy Ether Formation
Fluorodesulfurization represents a powerful strategy for creating C-F bonds. A notable application in this context is the synthesis of aromatic compounds bearing a difluoro(methoxy)methyl fragment (CF₂OCH₃) via the fluorodesulfurization of thionoesters. nbuv.gov.uanuph.edu.ua This method provides an efficient and selective route to the target compounds. Research has shown that a combination of a fluorinating agent, such as Diethylaminosulfur Trifluoride (DAST), and a catalytic amount of a Lewis acid like tin(IV) chloride (SnCl₄) is highly effective for this transformation, providing excellent yields and tolerating trace amounts of moisture. nbuv.gov.uanuph.edu.ua
Another approach involves the preparation of difluorobenzodioxoles, an important functional group in pharmaceuticals, from catechols. nih.gov The process occurs in two steps: conversion of the catechol to a thionobenzodioxole, followed by a desulfurative fluorination using silver(I) fluoride (B91410) (AgF). nih.gov The mild conditions of this reaction make it compatible with a wide variety of functional groups. nih.gov
Radical Difluoromethoxylation of Aryl Precursors
A modern and highly attractive strategy for introducing the OCF₂H group is through radical difluoromethoxylation. nih.govrsc.org This approach often utilizes visible-light photoredox catalysis to generate the highly reactive difluoromethoxy radical (•OCF₂H) under mild, room-temperature conditions. nih.govrsc.org The process typically employs a bespoke, redox-active difluoromethoxylating reagent, such as a benzotriazole-based derivative, which releases the •OCF₂H radical upon single electron transfer from an excited photocatalyst like [Ru(bpy)₃]²⁺. nih.govrsc.orgchemistryviews.org
The generated radical then adds to the aromatic precursor to form a difluoromethoxylated cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the final product. nih.govrsc.org A key advantage of this method is its operational simplicity and broad functional group tolerance, which allows for the late-stage difluoromethoxylation of complex and biorelevant molecules. nih.govrsc.org This radical-based substitution can produce multiple regioisomers in a single operation, which can be advantageous for structure-activity relationship (SAR) studies in drug discovery. rsc.org
| Component | Example/Description |
|---|---|
| Radical Precursor | Benzotriazole-based OCF₂H reagent nih.govchemistryviews.org |
| Photocatalyst | Ru(bpy)₃(PF₆)₂ chemistryviews.org |
| Energy Source | Visible light (e.g., blue LEDs) chemistryviews.org |
| Reaction Conditions | Room temperature, acetonitrile solvent chemistryviews.org |
| Key Intermediates | OCF₂H radical, difluoromethoxylated cyclohexadienyl radical nih.gov |
| Advantages | Mild conditions, high functional group tolerance, suitable for late-stage synthesis nih.govrsc.org |
Strategies Involving Fluorinating Reagents (e.g., DAST)
Diethylaminosulfur trifluoride (DAST) is a versatile and widely used nucleophilic fluorinating agent in organic synthesis. sigmaaldrich.comwikipedia.org It is capable of converting alcohols to alkyl fluorides and unhindered ketones to geminal difluorides. wikipedia.orgenamine.net While it is more easily handled than sulfur tetrafluoride (SF₄), it is thermally unstable and must be handled with care. wikipedia.orgenamine.net
In the context of forming difluoromethoxy groups, DAST is a key reagent in the fluorodesulfurization of thionoesters, as described previously. nbuv.gov.uanuph.edu.ua The combination of DAST with a catalytic Lewis acid (SnCl₄) efficiently converts methyl thionoesters into the desired difluoro(methoxy)methyl derivatives. nbuv.gov.ua This highlights DAST's role not just in direct deoxofluorination but also in more complex transformations like fluorodesulfurization. Due to the potential hazards associated with DAST, several alternative reagents with greater thermal stability have been developed, such as Bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and difluoro(morpholino)sulfonium tetrafluoroborate (XtalFluor-M). wikipedia.org
Incorporation of the Pentanoyl Moiety
The final step in the synthesis of this compound is the incorporation of the pentanoyl group via N-acylation of the 2-(difluoromethoxy)aniline intermediate. This transformation can be achieved through several established amidation protocols.
The most direct method involves the reaction of the aniline derivative with a reactive form of pentanoic acid, such as pentanoyl chloride or pentanoic anhydride. This nucleophilic acyl substitution is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl or pentanoic acid byproduct. This approach is analogous to the Schotten-Baumann reaction. ijirset.com
Alternatively, the amide bond can be formed directly from pentanoic acid using a peptide coupling agent. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by the amine. Furthermore, the green chemistry and transition-metal-catalyzed methods previously discussed for N-acylation (Sections 2.2.1.2 and 2.2.1.3) are fully applicable to this step, offering milder and more efficient routes for the final pentanoylation.
Table of Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Molecule |
| Acetic Anhydride | Conventional Acylating Agent |
| Acyl Chlorides (e.g., Pentanoyl chloride) | Conventional Acylating Agent |
| Glacial Acetic Acid | Green Acylating Agent |
| Aniline | Starting Material/Substrate |
| Zinc dust (Zn) | Reducing Agent/Catalyst |
| Magnesium Sulfate (MgSO₄) | Lewis Acid Catalyst |
| Tartaric Acid | Green Catalyst |
| Organic Azides | Nitrogen Source |
| Diethylaminosulfur Trifluoride (DAST) | Fluorinating Agent |
| Tin(IV) Chloride (SnCl₄) | Lewis Acid Catalyst |
| Silver(I) Fluoride (AgF) | Fluorinating Agent |
| [Ru(bpy)₃]²⁺ | Photocatalyst |
| Sulfur Tetrafluoride (SF₄) | Fluorinating Agent |
| Deoxo-Fluor | Fluorinating Agent |
| XtalFluor-M | Fluorinating Agent |
| Pentanoic Acid | Acyl Source |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Agent |
| Pyridine | Base/Solvent |
| Triethylamine | Base |
Acylation Methodologies for the Pentanamide Chain
The most direct and common method for the synthesis of this compound is the acylation of 2-(difluoromethoxy)aniline. This can be achieved using various pentanoylating agents.
A. Acylation with Pentanoyl Chloride:
The reaction of 2-(difluoromethoxy)aniline with pentanoyl chloride is a classical and efficient method for forming the desired amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
2-(Difluoromethoxy)aniline reacts with pentanoyl chloride in the presence of a base to yield this compound.
Typical Reaction Conditions: A variety of solvents and bases can be employed, with the choice often depending on the scale of the reaction and the desired purity of the product.
| Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Dichloromethane (DCM) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 0 to rt | >90 |
| Tetrahydrofuran (THF) | Pyridine | 0 to rt | 85-95 |
| Toluene | Aqueous NaOH (Schotten-Baumann conditions) | 0 to rt | 80-90 |
B. Acylation with Valeric Anhydride:
Valeric anhydride offers an alternative to pentanoyl chloride, often resulting in milder reaction conditions and avoiding the generation of corrosive HCl. The reaction can be performed with or without a catalyst.
Reaction Scheme:
2-(Difluoromethoxy)aniline reacts with valeric anhydride to form this compound and pentanoic acid as a byproduct.
Catalytic Conditions: While the reaction can proceed neat or in a high-boiling solvent, the use of a catalyst can significantly improve the reaction rate and yield.
| Catalyst | Solvent | Temperature (°C) | Reference |
| Scandium triflate (Sc(OTf)₃) | Acetonitrile | rt to 50 | researchgate.net |
| 4-Dimethylaminopyridine (DMAP) | Dichloromethane | rt | nih.gov |
| Montmorillonite K-10 | Toluene | 80-110 | researchgate.net |
Alternative Methods for Aliphatic Chain Elaboration
Beyond direct acylation, other synthetic strategies can be employed to construct the pentanamide moiety.
A. Amide Coupling with Pentanoic Acid:
The direct coupling of 2-(difluoromethoxy)aniline with pentanoic acid using a coupling agent is a widely used method, particularly in medicinal chemistry, as it offers mild reaction conditions and broad functional group tolerance.
Common Coupling Agents: A plethora of coupling agents are available, each with its own advantages.
| Coupling Agent | Additive | Base | Solvent | Typical Yield (%) |
| EDC (EDCI) | HOBt or HOAt | DIPEA or NMM | DMF or DCM | 80-95 |
| HATU | - | DIPEA | DMF | >90 |
| T3P® | Pyridine | Acetonitrile or Ethyl Acetate | 85-98 |
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a classic combination that minimizes side reactions and racemization in chiral substrates. nih.gov
B. Umpolung Amide Synthesis:
A more recent and innovative approach is the umpolung amide synthesis (UmAS), which reverses the traditional reactivity of the amine and acyl donor. nih.govnih.govacs.org In this strategy, an α-fluoronitroalkane can react with an N-aryl hydroxylamine (B1172632) to directly form the N-aryl amide. nih.govacs.org While not yet specifically reported for this compound, this method presents a novel, epimerization-free route for the synthesis of chiral N-aryl amides. nih.govacs.orgresearchgate.net
Chiral Synthesis and Stereochemical Control in this compound Synthesis (if applicable to specific derivatives)
While this compound itself is not chiral, derivatives bearing stereocenters on the pentanamide chain or elsewhere are of significant interest, particularly in drug discovery.
Should a chiral center be desired, for instance, at the α- or β-position of the pentanoyl moiety, asymmetric catalysis provides a powerful tool for its introduction. For example, the asymmetric hydrogenation of an unsaturated precursor could establish a chiral center with high enantioselectivity.
For derivatives of this compound that are prochiral, desymmetrization using a chiral catalyst or reagent can lead to the formation of a single enantiomer. nih.gov The synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides highlights the potential for creating complex chiral structures from related amide starting materials. nih.gov Furthermore, the use of chiral auxiliaries attached to the pentanoic acid or the aniline nitrogen can direct the stereochemical outcome of subsequent reactions.
Optimization of Reaction Conditions and Process Scale-up Considerations for this compound Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Reagent Selection: For large-scale synthesis, the use of expensive or hazardous reagents should be minimized. For instance, substituting pentanoyl chloride with the less corrosive and more easily handled valeric anhydride might be advantageous.
Solvent Choice: The choice of solvent is critical. Factors to consider include solvent toxicity, environmental impact, ease of recovery, and compatibility with reaction conditions.
Reaction Concentration: Running the reaction at a higher concentration can improve throughput and reduce solvent waste. However, this can also lead to issues with heat transfer and mixing.
Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.
Process Safety: A thorough safety assessment is crucial to identify and mitigate potential hazards, such as exothermic reactions or the handling of toxic materials.
The scalability of similar amide synthesis reactions has been demonstrated, providing a framework for the potential large-scale production of this compound.
Mechanistic Investigations of Reactions Involving N 2 Difluoromethoxy Phenyl Pentanamide
Mechanisms of Amide Bond Formation Relevant to N-[2-(difluoromethoxy)phenyl]pentanamide Synthesis
The formation of the amide bond in this compound typically proceeds via nucleophilic acyl substitution. This involves the reaction of a nucleophilic amine, 2-(difluoromethoxy)aniline (B1298309), with an electrophilic carboxylic acid derivative, such as pentanoyl chloride or pentanoic acid activated by a coupling agent.
The general mechanism, when starting with a carboxylic acid and an amine, requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon for attack by the neutral amine nucleophile. youtube.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the amide. youtube.com
Alternatively, a wide array of coupling reagents can be used to facilitate this transformation under milder conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. For instance, pentafluoropyridine (B1199360) (PFP) can be used for the in situ generation of acyl fluorides from carboxylic acids, which then react with amines to form amides in high yields. ntd-network.org The mechanism involves the formation of an acyl fluoride (B91410) intermediate, which is a highly effective acylating agent. ntd-network.org Continuous-flow chemistry has also been employed for amide bond formation, sometimes using high temperatures and pressures or activators like triphosgene. nih.gov
Table 1: Comparison of Selected Amide Bond Formation Methods
| Method | Activating Agent/Catalyst | Key Intermediate | Typical Conditions | Reference |
|---|---|---|---|---|
| Acid Catalysis | Strong acid (e.g., H₂SO₄) | Protonated carboxylic acid | High temperature | youtube.com |
| Acyl Chloride | None (pre-formed) | Acyl chloride | Room temperature, often with a base | N/A |
| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Room temperature | N/A |
| Deoxyfluorination | Pentafluoropyridine (PFP) | Acyl fluoride | Room temperature | ntd-network.org |
| Flow Chemistry | Triphosgene | Acyl chloride (in situ) | 20 °C | nih.gov |
Mechanistic Pathways of Difluoromethoxy Group Introduction on the Phenyl Ring
The introduction of the OCF₂H group onto the phenyl ring is a critical step in the synthesis of the precursor, 2-(difluoromethoxy)aniline. This transformation can be achieved through several mechanistic pathways, most notably involving radical intermediates or nucleophilic substitution.
Radical difluoromethoxylation has become a powerful tool for installing the OCF₂H group. researchgate.net These reactions typically proceed via the generation of a difluoromethoxy radical (•OCF₂H) or a related difluoromethyl radical (•CF₂H). Visible light photoredox catalysis is a common and mild method for generating these radical intermediates from stable precursors. nih.govrsc.org
In a typical photoredox-catalyzed process, an excited photocatalyst transfers an electron to a difluoromethoxylating reagent. rsc.org This single electron transfer (SET) generates a neutral radical intermediate that subsequently liberates the •OCF₂H radical. rsc.org This radical then adds to the aromatic ring of a suitable precursor (e.g., an aniline (B41778) derivative) to form a difluoromethoxylated cyclohexadienyl radical. rsc.org This intermediate is then oxidized and deprotonated to yield the final aromatic product. rsc.org These photocatalytic methods are valued for their mild conditions and high functional group tolerance. nih.gov
Table 2: Selected Reagents for Radical Difluoromethylation/Difluoromethoxylation
| Reagent | Activation Method | Radical Formed | Reference |
|---|---|---|---|
| Redox-active cationic difluoromethoxylating reagent | Photoredox Catalysis (SET) | •OCF₂H | nih.govrsc.org |
| HCF₂SO₂Cl | Photoredox Catalysis (fac-Ir(ppy)₃) | •CF₂H | rsc.org |
| Difluoroacetic acid | Minisci-type reaction | •CF₂H | rsc.org |
| PhSO₂CF₂H (Difluoromethyl phenyl sulfone) | Various (e.g., base, transition metal) | •CF₂(SO₂Ph) | cas.cn |
Nucleophilic pathways offer an alternative for introducing the difluoromethoxy group. A common strategy involves the reaction of a nucleophile, such as the anion of 2-aminophenol, with an electrophilic source of the "CF₂" unit. One approach utilizes diethyl difluoromethylphosphonate, which can serve as a source of a difluoromethyl anion ([CF₂H]⁻) equivalent upon cleavage of the P-CF₂ bond. nih.gov
Another versatile reagent is difluoromethyl phenyl sulfone (PhSO₂CF₂H), which can act as a nucleophilic (phenylsulfonyl)difluoromethylating agent. cas.cn Deprotonation with a base generates the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻), which can react with various electrophiles. cas.cn More advanced methods involve the use of a Brønsted superbase in combination with a Lewis acid to deprotonate Ar-CF₂H compounds, forming stabilized and reactive Ar-CF₂⁻ synthons that can engage with a wide range of electrophiles. acs.org
The conversion of thionoesters to difluoro(methoxy)methyl compounds using fluorinating reagents like diethylaminosulfur trifluoride (DAST) in the presence of a Lewis acid catalyst (e.g., SnCl₄) is another effective strategy. nbuv.gov.ua This method provides a direct route to the Ar-CF₂OCH₃ moiety from an Ar-C(=S)OCH₃ precursor. nbuv.gov.ua While true electrophilic difluoromethoxylation of a phenol (B47542) is less common, electrophilic fluorination mechanisms are well-established for other transformations and represent a potential, though less explored, route.
Reaction Kinetics and Rate-Determining Steps in this compound Transformations
The kinetics of the reactions involved in synthesizing this compound are specific to the chosen pathway.
Amide Bond Formation: In typical amide coupling reactions, the rate-determining step is often the nucleophilic attack of the amine on the activated carboxylic acid intermediate (e.g., the O-acylisourea or acyl fluoride). The reaction rate is therefore dependent on the concentration and nucleophilicity of the amine, as well as the concentration and electrophilicity of the activated acid.
Radical Difluoromethoxylation: For photocatalytic processes, the reaction rate can be influenced by several factors, including the intensity of the light source, the quantum yield of the photocatalyst, and the efficiency of the single electron transfer step to generate the radical intermediate. rsc.org The subsequent addition of the radical to the arene can also be a rate-limiting factor.
Nucleophilic Difluoromethoxylation: In nucleophilic pathways, the rate-determining step can be the deprotonation of the starting material (e.g., the phenol) to form the active nucleophile or the subsequent substitution reaction itself. For reactions involving the cleavage of stable bonds, such as the P-C bond in phosphonates nih.gov or the C-F bond in some fluorination reactions, this bond-breaking step can be rate-limiting. Mechanistic tools like Hammett plots have been used in related trifluoromethoxylation reactions to probe the nature of the transition state, providing evidence for the development of positive charge during the rearrangement step, which significantly influences the reaction rate. nih.gov
Catalytic Cycles and Active Species in this compound Synthesis and Modification
Catalysis is central to the efficient synthesis of this compound and its precursors. The active species and catalytic cycles vary depending on the specific transformation.
Amide Bond Formation: While not always catalytic, the use of coupling agents involves a stoichiometric reaction that generates an active species. For example, transition metals like zinc(II) can catalyze the synthesis of amides from ketones via a Beckmann rearrangement. thieme-connect.de
Difluoromethoxylation: Photoredox catalysis provides an elegant and common catalytic cycle for radical difluoromethoxylation. nih.govnih.gov
Illustrative Photoredox Catalytic Cycle:
Excitation: A photocatalyst (PC), such as fac-[Ir(ppy)₃], absorbs visible light to reach an excited state (PC).
Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the difluoromethoxylation reagent (e.g., a redox-active cationic reagent or a phosphonium (B103445) salt), reducing it and regenerating the ground-state photocatalyst in an oxidized form (PC⁺). rsc.orgnih.gov
Radical Generation: The reduced reagent fragments, releasing the key •OCF₂H or •CF₂H radical. rsc.orgnih.gov
Radical Addition: The generated radical adds to the aromatic substrate (ArH) to form a radical adduct ([ArH-CF₂H]•).
Oxidation: The radical adduct is oxidized by the PC⁺ species back to the ground-state photocatalyst (PC), forming a carbocation intermediate ([ArH-CF₂H]⁺). nih.gov
Deprotonation: A base removes a proton from the carbocation, leading to rearomatization and formation of the final product (Ar-CF₂H). nih.gov
Transition-metal-catalyzed cross-coupling reactions also offer a viable pathway. For instance, a nickel-catalyzed reaction could proceed through a Ni⁰/NiII or NiI/NiIII catalytic cycle. A plausible mechanism involves the oxidative addition of an aryl halide to a Ni⁰ species, followed by reaction with a CF₂H radical source to form an Ar[NiIII]CF₂H intermediate, which then undergoes reductive elimination to furnish the product and regenerate the active catalyst. rsc.org
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of N 2 Difluoromethoxy Phenyl Pentanamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for N-[2-(difluoromethoxy)phenyl]pentanamide
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous characterization.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Correlation
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. In this compound, the ¹H NMR spectrum would display distinct signals corresponding to the protons on the aromatic ring, the pentanamide (B147674) side chain, the amide N-H proton, and the unique proton of the difluoromethoxy group.
The aromatic protons would typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The specific substitution pattern on the ring would lead to a complex splitting pattern for these four protons. The proton on the carbon bearing the amide group is often the most downfield of the aromatic signals.
The pentanamide chain protons would show characteristic aliphatic signals further upfield. The α-methylene protons (adjacent to the carbonyl group) would be expected around 2.2-2.6 ppm, appearing as a triplet. The subsequent methylene (B1212753) groups would appear at progressively higher fields (further to the right in the spectrum), with the terminal methyl group appearing as a triplet around 0.9 ppm.
A key feature would be the signal for the difluoromethoxy proton (-OCHF₂). This proton would appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF), typically in the range of 6.5-7.5 ppm. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are predicted values based on structural analysis. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide (N-H) | 8.0 - 9.0 | Broad Singlet | - |
| Aromatic (4H) | 7.0 - 8.2 | Multiplet | - |
| Difluoromethoxy (-OCHF₂) | 6.5 - 7.5 | Triplet | ~74 (²JHF) |
| α-Methylene (-CH₂CO) | 2.2 - 2.6 | Triplet | ~7.5 (³JHH) |
| β-Methylene (-CH₂CH₂CO) | 1.6 - 1.9 | Sextet | ~7.5 (³JHH) |
| γ-Methylene (-CH₂CH₃) | 1.3 - 1.5 | Sextet | ~7.5 (³JHH) |
| Methyl (-CH₃) | 0.9 - 1.0 | Triplet | ~7.5 (³JHH) |
Carbon (¹³C) NMR Spectroscopic Analysis and Multiplicity Studies
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for each of the 12 unique carbon atoms.
The carbonyl carbon (C=O) of the amide group is typically found in the highly deshielded region of the spectrum, around 170-175 ppm. The aromatic carbons would appear between 110-140 ppm. The carbon atom attached to the difluoromethoxy group (C-O) would be significantly influenced by the electronegative oxygen and fluorine atoms. Furthermore, this carbon's signal would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
The carbon of the difluoromethoxy group (-OCHF₂) would also be a triplet due to the attached fluorine atoms and would be found in a characteristic region, often between 110-120 ppm. The aliphatic carbons of the pentanamide chain would appear in the upfield region (10-40 ppm).
Multiplicity studies, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further aiding in the assignment of each signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structural analysis. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) |
| Carbonyl (C=O) | 170 - 175 | Singlet |
| Aromatic (C-N) | 135 - 140 | Singlet |
| Aromatic (C-O) | 145 - 155 | Triplet (²JCF) |
| Aromatic (CH) | 115 - 130 | Singlet |
| Difluoromethoxy (-OCHF₂) | 110 - 120 | Triplet (¹JCF) |
| α-Methylene (-CH₂CO) | 35 - 40 | Singlet |
| β-Methylene (-CH₂CH₂CO) | 25 - 30 | Singlet |
| γ-Methylene (-CH₂CH₃) | 20 - 25 | Singlet |
| Methyl (-CH₃) | 10 - 15 | Singlet |
Fluorine (¹⁹F) NMR Spectroscopic Analysis of Difluoromethoxy Group
Given the presence of a difluoromethoxy group, Fluorine-19 (¹⁹F) NMR spectroscopy is a crucial analytical technique. ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms.
For this compound, the two fluorine atoms are chemically equivalent, and a single ¹⁹F NMR signal would be expected. This signal would appear as a doublet due to coupling with the single proton of the difluoromethoxy group (²JFH). The chemical shift of this signal provides a characteristic fingerprint for the -OCHF₂ group.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
While 1D NMR provides essential information, 2D NMR techniques are necessary to piece together the full molecular structure by establishing atom-to-atom connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). For this compound, COSY would be invaluable for confirming the sequence of the pentanamide chain by showing cross-peaks between adjacent methylene groups and between the γ-methylene and the terminal methyl group. It would also help to trace the connectivity of the coupled protons within the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹JCH coupling). It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at ~2.4 ppm would show a cross-peak to the carbon signal at ~38 ppm, confirming their identity as the α-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). This is arguably the most powerful tool for assembling the molecular fragments. Key HMBC correlations would include:
A cross-peak between the amide proton (N-H) and the carbonyl carbon (C=O), confirming the amide linkage.
Correlations from the amide proton to the aromatic carbons, confirming the point of attachment to the ring.
Correlations from the α-methylene protons to the carbonyl carbon.
Correlations from the difluoromethoxy proton (-OCHF₂) to the aromatic carbon it is attached to (C-O), confirming the position of the difluoromethoxy group.
Mass Spectrometry (MS) Applications in Characterizing this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the unique elemental composition of a molecule from its exact mass, distinguishing it from other molecules that may have the same nominal mass.
For this compound, the molecular formula is C₁₂H₁₅F₂NO₂. HRMS analysis would be used to confirm this composition. The experimentally measured exact mass of the protonated molecule ([M+H]⁺) would be compared to the theoretically calculated mass. A close match (typically within 5 ppm error) provides strong evidence for the correct chemical formula.
Table 3: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₅F₂NO₂ | - |
| Calculated Exact Mass | 243.10708 | |
| Ion | [M+H]⁺ | - |
| Calculated Exact Mass of Ion | 244.11486 | - |
| Observed Exact Mass of Ion | (Hypothetical) 244.1145 | - |
| Mass Error (ppm) | (Hypothetical) -1.5 | - |
This precise mass measurement is a critical component of the compound's characterization, complementing the structural details provided by NMR spectroscopy and confirming the purity and identity of the synthesized molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound (Molecular Formula: C12H15F2NO2, Molecular Weight: 259.25 g/mol ), the protonated molecule [M+H]+ with a mass-to-charge ratio (m/z) of 260.1 would be selected and subjected to collision-induced dissociation (CID).
The fragmentation would likely occur at the most labile bonds, primarily the amide linkage and the bonds adjacent to the phenyl ring and difluoromethoxy group. Expected fragmentation pathways would include:
Neutral loss of the pentanamide side chain: A cleavage of the C-N bond could result in the loss of pentanamide, leading to the formation of a 2-(difluoromethoxy)aniline (B1298309) fragment.
Cleavage of the amide bond: Scission of the amide bond could generate a pentanoyl cation (C5H9O+, m/z 85.06) and a 2-(difluoromethoxy)aniline radical cation.
Fragmentation of the difluoromethoxy group: Loss of CHF2O or related fragments could also be observed, providing specific markers for this substituent.
Analyzing these fragmentation patterns is crucial for confirming the connectivity of the molecule. wvu.eduwvu.edu Without experimental data, a definitive fragmentation scheme cannot be established.
Chromatography-Mass Spectrometry Hybrid Techniques (e.g., GC-MS, LC-MS)
Hybrid techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for separating compounds from a mixture and identifying them based on their mass spectra. wvu.eduusda.gov
LC-MS: For a compound like this compound, reversed-phase LC-MS would be the method of choice. nih.govhalocolumns.com The compound would be separated on a C18 column using a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, likely with a formic acid additive to promote protonation for positive-ion electrospray ionization (ESI). fda.govwindows.net The mass spectrometer would confirm the molecular weight of the eluting compound.
GC-MS: GC-MS is suitable for volatile and thermally stable compounds. nih.gov The volatility of this compound would determine its suitability for GC-MS analysis. If stable enough, analysis would reveal its retention time and an electron ionization (EI) mass spectrum, characterized by extensive fragmentation that provides a unique fingerprint for identification. nist.govnist.gov
No specific application notes or research articles detailing the LC-MS or GC-MS analysis of this particular compound are publicly available.
Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. fda.govresearchgate.net For this compound, characteristic vibrational bands would be expected.
Hypothetical IR and Raman Peak Assignments:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amide) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1630 - 1680 | Stretching |
| N-H (Amide II) | 1510 - 1570 | Bending |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-O (Ether) | 1200 - 1300 | Asymmetric Stretch |
The data in this table is hypothetical and based on established group frequencies, not on experimental measurement of the compound.
An experimental spectrum is required to confirm these assignments and provide a unique fingerprint for the compound. researchgate.netresearchgate.net
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal provides unambiguous proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and stereochemistry. nih.govnih.gov For this compound, a successful crystallographic analysis would confirm the planar geometry of the phenyl ring and the amide group, the conformation of the pentyl chain, and the spatial arrangement of all atoms. researchgate.netmdpi.com
Powder X-ray Diffraction (PXRD) could be used to analyze a polycrystalline sample, yielding a diffraction pattern that is unique to the compound's crystalline form, which is useful for identifying polymorphs and assessing purity. nist.govresearchgate.net No crystallographic data for this compound has been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC).
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are the gold standard for determining the purity of a chemical compound and for isolating it from byproducts and starting materials. wvu.eduusda.govfda.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a non-volatile compound. A typical method for this compound would involve:
System: Reversed-phase HPLC with a UV detector. scholarsresearchlibrary.comresearchgate.net
Stationary Phase: A C18 silica (B1680970) column.
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile/methanol. mdpi.com
Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (likely around 254 nm).
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov
Method validation would be required to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com
Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is used to detect and quantify volatile impurities. nih.govmdpi.com This would be relevant for assessing the presence of residual solvents from synthesis (e.g., DMF, ethanol) or volatile starting materials and byproducts. nih.govchemicalbook.com The sample would be dissolved in a suitable solvent and injected into the GC, where compounds would separate based on their boiling points and interaction with the stationary phase. Peak areas would be used to quantify the levels of any volatile impurities present.
Advanced Preparative Chromatography for Compound Isolation
Content could not be generated due to the absence of specific research data for this compound in the public domain.
Computational and Theoretical Chemistry Studies of N 2 Difluoromethoxy Phenyl Pentanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for elucidating the electronic nature of N-[2-(difluoromethoxy)phenyl]pentanamide. These methods allow for a detailed analysis of the molecule's electron distribution, orbital energies, and reactivity predictors.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. global-sci.comarxiv.orgscispace.com By calculating the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would reveal the distribution and energy levels of its valence electrons. nih.govresearchgate.net
The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would likely be the phenyl ring and the lone pairs of the oxygen and nitrogen atoms of the pentanamide (B147674) group. The LUMO, conversely, would be expected to be distributed over the electrophilic centers, such as the carbonyl carbon and the difluoromethoxy group. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Predicted Molecular Orbital Properties of this compound based on DFT Calculations
| Molecular Orbital | Predicted Localization | Predicted Energy (Arbitrary Units) |
| HOMO | Phenyl ring, Amide N and O atoms | High |
| LUMO | Carbonyl C, Difluoromethoxy C | Low |
| HOMO-LUMO Gap | - | Moderate |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.
Calculation of Hammett Constants for the Difluoromethoxy Group
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu The Hammett constant (σ) quantifies the electronic (inductive and resonance) effect of a substituent. researchgate.net For the 2-(difluoromethoxy) group on the phenyl ring of this compound, the Hammett constant can be calculated using computational methods. These calculations often involve determining the ionization constants of substituted benzoic acids or correlating calculated properties, such as core-electron binding energies, with experimental σ values. wikipedia.orgscience.govchemrxiv.org
The difluoromethoxy group (OCF2H) is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) would result in a positive Hammett constant (σp and σm). Computational approaches can provide a theoretical value for this constant, which is useful for predicting the reactivity of the phenyl ring in various chemical reactions. chemrxiv.org
Analysis of Charge Distribution and Dipole Moments
The charge distribution within this compound can be analyzed using population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed in conjunction with DFT calculations. This analysis provides insight into the partial atomic charges on each atom, revealing the polar nature of the bonds within the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from the rotation around several single bonds, necessitates conformational analysis and molecular dynamics simulations to understand its three-dimensional structure and dynamic behavior.
Interactions and Rotational Barriers of the Difluoromethoxy and Pentanamide Groups
The rotation around the C(phenyl)-O(ether) bond of the difluoromethoxy group and the C(phenyl)-N(amide) bond of the pentanamide group are key conformational degrees of freedom in this compound. The rotational barriers for these torsions can be calculated using DFT methods by scanning the potential energy surface as a function of the dihedral angle. mdpi.comresearchgate.net
For the pentanamide group, the rotation around the C-N bond is known to have a significant energy barrier due to the partial double bond character arising from resonance. mdpi.comnih.gov The presence of the ortho-difluoromethoxy group can sterically hinder this rotation and influence the preferred orientation of the pentanamide moiety relative to the phenyl ring. Similarly, the rotation of the difluoromethoxy group itself will be subject to steric and electronic interactions with the adjacent pentanamide group. nih.gov
Table 2: Predicted Rotational Barriers in this compound
| Rotational Bond | Predicted Barrier Height (kcal/mol) | Influencing Factors |
| C(phenyl)-N(amide) | High | Resonance, Steric hindrance from OCF2H |
| C(amide)-C(carbonyl) | Moderate | Steric interactions |
| C(phenyl)-O(ether) | Moderate | Steric and electronic interactions with amide group |
Note: These values are estimations based on related structures and require specific computational studies for accurate determination.
Influence of Fluorine on Molecular Conformation
The introduction of fluorine atoms has a profound effect on molecular conformation. nih.govmq.edu.au In this compound, the two fluorine atoms on the methoxy (B1213986) group significantly alter its conformational preferences compared to a non-fluorinated analogue. rsc.orgsemanticscholar.org The gauche effect, which describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche conformation, can play a role in the orientation of the difluoromethyl group. semanticscholar.org
Furthermore, anomeric effects involving the lone pairs of the ether oxygen and the antibonding orbitals of the C-F bonds can influence the rotational preference around the C(phenyl)-O bond. nih.gov This can lead to a non-planar orientation of the OCF2H group with respect to the aromatic ring, in contrast to the typically planar methoxy group. nih.gov Molecular dynamics simulations can provide a dynamic picture of these conformational preferences and the transitions between different low-energy states, offering a more complete understanding of the molecule's behavior in solution. nih.gov
Molecular Docking and Ligand-Receptor Interaction Studies
From a theoretical chemistry perspective, molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, such studies would elucidate its potential binding modes and affinities with various protein targets, offering insights into its intermolecular interactions at a molecular level.
Theoretical investigations would typically involve preparing a three-dimensional model of this compound and docking it into the active site of a computationally rendered protein structure. The stability of the resulting ligand-receptor complex is evaluated using scoring functions, which estimate the binding free energy. A more negative binding energy generally indicates a more stable complex.
Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The difluoromethoxy group, for instance, could participate in unique interactions due to the high electronegativity of the fluorine atoms. The pentanamide moiety offers potential hydrogen bond donor and acceptor sites, which would be crucial in determining its binding orientation.
In a hypothetical study, the binding affinity of this compound against a target protein, such as a hypothetical enzyme "Target Protein X," could be calculated. The interactions might reveal that the difluoromethoxy group orients itself within a hydrophobic pocket of the receptor, while the amide group forms hydrogen bonds with specific amino acid residues like serine or threonine.
Table 1: Hypothetical Molecular Docking Results for this compound with Target Protein X
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LEU89, VAL102, SER150 |
| Hydrogen Bond Interactions | SER150 (2.1 Å) |
| Hydrophobic Interactions | LEU89, VAL102 |
| RMSD (Å) | 1.8 |
Predictive Modeling of Reaction Outcomes and Selectivity
Predictive modeling in computational chemistry can forecast the outcomes of chemical reactions, including the major products, potential byproducts, and selectivity (regio- and stereoselectivity). For this compound, these models could be used to predict its behavior in various synthetic transformations.
Machine learning algorithms and quantum mechanical calculations are two common approaches. These models are trained on large datasets of known reactions to recognize patterns and predict the products for new combinations of reactants and reagents.
For instance, a predictive model could be employed to determine the most likely site of electrophilic aromatic substitution on the phenyl ring of this compound. The model would analyze the electronic effects of the difluoromethoxy and pentanamide substituents to predict the regioselectivity of the reaction. The difluoromethoxy group is moderately deactivating and ortho-, para-directing, while the amide group is also an ortho-, para-director. A predictive model would weigh these competing influences to forecast the major product.
Another application would be in predicting the conditions necessary to achieve a specific transformation with high yield and selectivity. For example, modeling could help in selecting the optimal catalyst and solvent for the hydrolysis of the amide bond or for a cross-coupling reaction involving the aromatic ring.
Table 2: Hypothetical Predictive Model for Electrophilic Nitration of this compound
| Product Isomer | Predicted Yield (%) | Key Descriptors Influencing Prediction |
| 4-nitro Isomer | 65 | Steric hindrance from pentanamide |
| 6-nitro Isomer | 30 | Electronic activation from amide |
| Other Isomers | 5 |
Chemical Transformations and Derivatizations of N 2 Difluoromethoxy Phenyl Pentanamide
Reactions at the Amide Nitrogen: N-Alkylation and N-Acylation
The nitrogen atom of the amide group in N-[2-(difluoromethoxy)phenyl]pentanamide is a site for nucleophilic substitution, allowing for the introduction of alkyl or acyl groups. These reactions typically require the deprotonation of the amide N-H to enhance its nucleophilicity.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under various conditions. Traditional methods often involve the use of a strong base to generate the amidate anion, followed by reaction with an alkyl halide. More contemporary and milder methods utilize catalytic systems. For instance, palladium-catalyzed N-alkylation reactions have become increasingly prevalent for the formation of C-N bonds. chemrxiv.org These reactions can employ a range of alkylating agents and are known for their efficiency under mild conditions. chemrxiv.org Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst, such as ruthenium or iridium complexes. nih.govnih.gov This method is considered a green chemical process as the only byproduct is water. nih.gov
N-Acylation: The N-acylation of amides to form N-acylamides or imides is a fundamental transformation. researchgate.netbath.ac.uk This can be accomplished using various acylating agents like acid chlorides or anhydrides in the presence of a catalyst. orientjchem.orgresearchgate.net To overcome the often low reactivity of the amide N-H, catalysts such as Lewis acids or solid-supported reagents can be employed to facilitate the reaction. orientjchem.orgresearchgate.net The resulting N-acyl derivatives can exhibit altered chemical properties and may serve as intermediates for further synthetic elaborations. Given the presence of the pentanamide (B147674) group, intramolecular cyclization reactions could also be envisioned under specific conditions, leading to heterocyclic structures.
Table 1: Potential N-Alkylation and N-Acylation Reactions of this compound This table presents hypothetical reaction conditions based on general methodologies for N-alkylation and N-acylation of N-aryl amides.
| Transformation | Reagents and Conditions | Expected Product |
| N-Alkylation | 1. Strong Base (e.g., NaH), Alkyl Halide (R-X) in an aprotic solvent (e.g., THF, DMF).2. Palladium Catalyst, Ligand, Base, Alkyl Halide.3. Ru or Ir Catalyst, Alcohol (R-OH), heat ("Borrowing Hydrogen"). | N-alkyl-N-[2-(difluoromethoxy)phenyl]pentanamide |
| N-Acylation | 1. Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N).2. Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃), Acylating Agent. | N-acyl-N-[2-(difluoromethoxy)phenyl]pentanamide |
Modifications of the Pentanamide Aliphatic Chain
The five-carbon aliphatic chain of the pentanamide moiety provides a scaffold for various chemical modifications, including C-H activation, oxidation, and reduction.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of otherwise unreactive C-H bonds. rsc.orgnih.gov In the context of this compound, the amide group can act as a directing group, guiding a metal catalyst (commonly palladium, rhodium, or ruthenium) to activate a specific C-H bond on the aliphatic chain. chemrxiv.org This approach allows for the introduction of various functional groups, such as aryl, alkyl, or heteroatom substituents, at positions that would be difficult to access through traditional synthetic methods. The regioselectivity of such reactions is often dictated by the formation of a stable metallacyclic intermediate. nih.gov
The aliphatic chain can be subjected to oxidative or reductive transformations. While the saturated pentyl chain is generally robust, certain reagents can effect its modification. Microbiological oxidation has been shown to degrade the n-pentyl side chain of cannabinoids, leading to carboxylic acid and alcohol derivatives. nih.gov Similarly, strong oxidizing agents, particularly in the presence of a catalyst, could potentially introduce hydroxyl or carbonyl functionalities, although selectivity might be challenging. youtube.com Conversely, while the pentanamide chain is already fully saturated, derivatization to introduce unsaturation would open up possibilities for reduction reactions, such as catalytic hydrogenation, to yield modified saturated chains.
Table 2: Potential Modifications of the Pentanamide Aliphatic Chain This table outlines hypothetical transformations based on modern synthetic methodologies.
| Transformation | Reagents and Conditions | Potential Product(s) |
| C-H Arylation | Palladium(II) Catalyst, Ligand (e.g., amino acid-derived), Aryl Halide or Boronic Acid, Oxidant. | N-[2-(difluoromethoxy)phenyl]-x-arylpentanamide |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) or Biocatalyst. | Hydroxylated or carbonylated pentanamide derivatives. |
Transformations of the Difluoromethoxy Phenyl Moiety
The difluoromethoxy-substituted phenyl ring is amenable to a range of transformations, most notably electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org The regiochemical outcome of such reactions on the phenyl ring of this compound will be governed by the directing effects of the two existing substituents: the ortho-pentanamido group and the difluoromethoxy group. The amide group is generally an ortho, para-directing activator, while the difluoromethoxy group is considered to be a deactivating, para-directing group due to the strong electron-withdrawing nature of the fluorine atoms. oneonta.eduresearchgate.netuci.edulibretexts.org The interplay of these electronic effects, along with steric hindrance from the pentanamido group, will determine the position of substitution by electrophiles such as nitronium ions (NO₂⁺) in nitration reactions or sulfonium ions in sulfonation reactions. libretexts.orglkouniv.ac.in
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govyoutube.com For these reactions to be applied to the phenyl ring of this compound, a leaving group, typically a halide (Br, I) or a triflate, would need to be present on the ring. If such a derivative were synthesized, it could undergo a variety of cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond, leading to biaryl structures.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
Heck Reaction: Reaction with an alkene to form a new C-C bond with vinylation of the aromatic ring.
The efficiency and success of these reactions would depend on the choice of palladium catalyst, ligand, base, and reaction conditions. acs.orgnih.gov
Table 3: Potential Transformations of the Difluoromethoxy Phenyl Moiety This table describes hypothetical reactions based on established principles of aromatic chemistry.
| Transformation | Reagents and Conditions | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-substituted derivatives. |
| Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃, AlCl₃) | Isomeric halogen-substituted derivatives. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Ligand, Base | Biaryl derivatives. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N-arylated amine derivatives. |
Synthesis of Analogs and Derivatives of this compound
The development of analogs and derivatives of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. For this compound, synthetic efforts would logically focus on modifications of its core structure to enhance efficacy, selectivity, and pharmacokinetic properties. This can be achieved through strategies such as isosteric and bioisosteric replacements and the introduction of isotopic labels like deuterium.
Isosteric Replacements and Bioisosteric Design (from a chemical perspective)
Isosterism and bioisosterism are fundamental strategies in drug design that involve the substitution of atoms or functional groups within a molecule with other groups that have similar physical or chemical properties, with the goal of modulating its biological activity. u-tokyo.ac.jpdrughunter.com Bioisosteres can be categorized as classical, which have similar size and electronic configuration, or non-classical, which may not have the same number of atoms but produce a similar biological response. u-tokyo.ac.jp
For this compound, several key regions of the molecule could be targeted for bioisosteric modification.
Amide Bond Replacements: The amide bond is a critical functional group in many biologically active molecules, but it can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the amide linkage in this compound with more stable mimics can lead to improved metabolic stability and oral bioavailability. Common bioisosteres for the amide group include:
Heterocyclic Rings: Five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles can mimic the geometry and hydrogen bonding capabilities of the amide bond. drughunter.comnih.gov
Fluoroalkenes and Trifluoroethylamines: These groups can act as stable mimics of the peptide bond. The trifluoroethylamine moiety, in particular, can maintain the hydrogen bond-donating capacity of the N-H group while being resistant to hydrolysis. tandfonline.comu-tokyo.ac.jp
Difluoromethoxy Group Modifications: The difluoromethoxy group on the phenyl ring is a key feature, influencing the compound's lipophilicity and metabolic stability. Strategic replacement of this group can fine-tune these properties. The -OCF₂H group can be considered a bioisostere for other functionalities like a hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) group, offering unique hydrogen bonding capabilities. tandfonline.com Potential bioisosteric replacements could include:
Trifluoromethoxy Group (-OCF₃): This would increase lipophilicity and metabolic stability.
Other Fluoroalkyl Ethers: Groups like -OCH₂CF₃ could be explored to modulate electronic and steric properties.
Phenyl Ring Analogs: The substituted phenyl ring can be replaced with various bioisosteric alternatives to explore different spatial arrangements and electronic properties. Heterocyclic rings are common replacements for a phenyl group and can introduce new interaction points with biological targets. nih.gov
The strategic application of bioisosterism allows for the systematic exploration of the structure-activity relationship (SAR) of this compound, leading to the identification of analogs with improved drug-like properties.
Preparation of Deuterated Analogs
Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope deuterium, is a valuable strategy in drug development to improve pharmacokinetic profiles. The increased mass of deuterium can lead to a stronger C-D bond compared to a C-H bond, which can slow down metabolic processes that involve the cleavage of this bond (the kinetic isotope effect). researchgate.netnih.gov
For this compound, several positions could be targeted for deuteration to potentially reduce metabolic degradation. The preparation of deuterated analogs typically involves the use of deuterated starting materials or reagents in the synthetic sequence.
General Strategies for Deuteration:
Deuterated Building Blocks: The synthesis could start from commercially available or custom-synthesized deuterated precursors. For example, a deuterated aniline (B41778) or a deuterated pentanoic acid derivative could be used.
Deuterium Gas (D₂): Catalytic hydrogenation or reduction reactions can be performed using D₂ gas in place of H₂ to introduce deuterium into the molecule.
Deuterated Solvents and Reagents: Solvents like D₂O (heavy water) or deuterated acids can serve as sources of deuterium for exchange reactions, particularly for acidic protons. google.com Reagents like lithium aluminum deuteride (LiAlD₄) can be used for the reduction of carbonyl groups to introduce deuterium.
Potential Deuteration Sites in this compound:
Pentanamide Chain: The alkyl chain of the pentanamide moiety could be a site of metabolic oxidation. Introducing deuterium at positions susceptible to cytochrome P450-mediated hydroxylation could block this metabolic pathway.
Aromatic Ring: While generally more stable, the aromatic ring could also be a target for deuteration.
Difluoromethoxy Group: The hydrogen atom of the difluoromethoxy group could potentially be replaced with deuterium, although this might have a less pronounced effect on metabolism compared to deuteration at sites of enzymatic oxidation.
The synthesis of deuterated analogs of this compound would require careful planning of the synthetic route to ensure the selective incorporation of deuterium at the desired positions.
Strategic Roles and Applications of N 2 Difluoromethoxy Phenyl Pentanamide in Advanced Chemical Research Excluding Biological/clinical
N-[2-(difluoromethoxy)phenyl]pentanamide as a Building Block in Complex Chemical Syntheses
This compound serves as a valuable building block in the construction of more complex molecular architectures. Its structure combines a difluoromethoxy-substituted aniline (B41778) core with a pentanamide (B147674) side chain, offering multiple reactive sites for further chemical transformations. The presence of the difluoromethoxy group (-OCF2H) on the aromatic ring makes it an attractive component for creating novel compounds with specific physicochemical properties.
The utility of fluorinated motifs, such as the difluoromethoxy group, is well-recognized in the synthesis of advanced materials and agrochemicals. These groups can significantly alter the electronic nature, lipophilicity, and metabolic stability of a parent molecule. Consequently, this compound can be employed as a precursor in multi-step syntheses. For instance, the amide bond can be hydrolyzed to yield 2-(difluoromethoxy)aniline (B1298309), a key intermediate for a variety of nitrogen-containing heterocyclic compounds. Alternatively, the phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, thereby expanding the molecular diversity of the resulting products.
The incorporation of bicyclo[1.1.1]pentanes (BCPs) as bioisosteres for phenyl groups in medicinal chemistry highlights the demand for novel building blocks. nih.gov Similarly, this compound can be viewed as a specialized building block, providing access to difluoromethoxylated scaffolds that are of growing interest in materials science.
Contribution of the Difluoromethoxy Moiety to the Physicochemical Profile of Advanced Materials
The difluoromethoxy group is a key determinant of the physicochemical properties of this compound and related materials. This functional group is known to impart unique characteristics that are highly desirable in the design of advanced materials.
The introduction of fluorine-containing groups into organic molecules is a widely used strategy to modulate their properties. researchgate.net The difluoromethoxy group, in particular, is considered a lipophilic hydrogen-bond donor, a rare and valuable combination in molecular design. It can influence properties such as solubility, thermal stability, and electronic behavior. For example, studies on fluorinated polyimides have shown that the incorporation of fluorine atoms can lead to improved thermal stability, lower dielectric constants, and reduced water absorption. researchgate.net
Table 1: Comparative Physicochemical Properties of Functional Groups
| Functional Group | Lipophilicity (logP) | Hydrogen Bond Donor/Acceptor | Dipole Moment (Debye) |
|---|---|---|---|
| Methoxy (B1213986) (-OCH3) | ~0.0 | Acceptor | ~1.3 |
| Trifluoromethoxy (-OCF3) | ~1.0 | Weak Acceptor | ~2.4 |
| Difluoromethoxy (-OCF2H) | ~0.5 | Donor/Weak Acceptor | ~2.1 |
Note: The values in this table are approximate and can vary depending on the molecular context. They are provided for comparative purposes to illustrate the unique properties of the difluoromethoxy group.
Modulation of Electronic Properties for Optoelectronic Applications
The difluoromethoxy group significantly influences the electronic properties of the aromatic ring to which it is attached, making it a valuable substituent in the design of materials for optoelectronic applications. The two fluorine atoms are strongly electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.
This modulation of frontier orbital energies is crucial for tuning the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By altering the HOMO and LUMO levels, it is possible to control charge injection and transport properties, as well as the emission color of luminescent materials. While specific studies on this compound for optoelectronics are not widely reported, the known effects of the difluoromethoxy group suggest its potential in this field. For example, related fluorinated compounds have been investigated for their unique fluorescence properties. rsc.orgresearchgate.net
Influence on Solvatochromism and Thermochromism in Related Compounds
Solvatochromism, the change in a substance's color with the polarity of the solvent, and thermochromism, the change in color with temperature, are phenomena that are highly dependent on the electronic structure of a molecule and its interaction with its environment. wikipedia.org The difluoromethoxy group, with its distinct electronic and hydrogen-bonding characteristics, can be expected to influence these properties in compounds where it is present.
In molecules with intramolecular charge transfer (ICT) character, the polarity of the difluoromethoxy group can affect the energy difference between the ground and excited states, leading to solvatochromic shifts. wikipedia.org While there is no specific literature detailing the solvatochromic or thermochromic behavior of this compound, studies on other donor-acceptor systems show that substituents play a critical role. rsc.org The ability of the difluoromethoxy group to act as a hydrogen bond donor could lead to specific interactions with protic solvents, further modulating the photophysical response. wikipedia.org
This compound in the Development of New Synthetic Methodologies
The development of novel and efficient synthetic methods is a cornerstone of chemical research. This compound and its derivatives can serve as test substrates or key reagents in the development of new chemical transformations. For example, the presence of the C-F bonds in the difluoromethoxy group offers opportunities for the development of new C-F activation and functionalization reactions, which are of significant interest in organofluorine chemistry.
Furthermore, the amide functionality can be a handle for directing group-assisted C-H activation reactions on the phenyl ring, enabling the regioselective introduction of new substituents. The development of practical and scalable synthetic routes for complex molecules often relies on the availability of robust and versatile intermediates. researchgate.netgoogle.comgoogle.com The synthesis of this compound itself, and its subsequent use in methodological studies, can contribute to the expanding toolbox of synthetic organic chemists.
Ligand Design and Scaffold Development in Chemical Biology Research (excluding biological activity)
In the field of chemical biology, there is a constant search for new molecular scaffolds that can be used to design specific probes and tools to study biological systems. While excluding its direct biological activity, this compound provides a scaffold that can be elaborated into a library of compounds for screening purposes. The difluoromethoxy-phenyl-amide core represents a unique three-dimensional shape and electronic profile that can be systematically modified.
The design of ligands for transition metal complexes is an area where novel scaffolds are of great importance. nih.govnih.gov The amide nitrogen and the oxygen of the difluoromethoxy group in this compound could potentially act as coordination sites for metal ions, although this would likely require modification of the parent structure. The development of new ligands is crucial for creating catalysts, materials, and diagnostic agents. The principles of rational design and library screening are often employed to discover new lead compounds. frontiersin.org The this compound structure could serve as a starting point for such discovery efforts.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(difluoromethoxy)aniline |
Future Research Trajectories and Challenges for N 2 Difluoromethoxy Phenyl Pentanamide
Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability
The development of novel and efficient synthetic routes to N-[2-(difluoromethoxy)phenyl]pentanamide and its analogs is a primary area for future research. Current synthetic approaches often rely on multi-step sequences that may suffer from moderate yields and the use of hazardous reagents. Future strategies are envisioned to overcome these limitations by focusing on sustainability and atom economy.
One promising avenue is the exploration of late-stage difluoromethylation techniques. While the synthesis of related compounds like N-[4-(difluoromethoxy)phenyl]acetamide has been achieved through the reaction of a phenol (B47542) with difluoromethylenechloride, these methods often require harsh conditions. Emerging photocatalytic and electrocatalytic methods for the introduction of the CHF2O- group could offer milder and more functional-group-tolerant alternatives.
Furthermore, the direct C-H amidation of 1-(difluoromethoxy)-2-pentanoylbenzene could provide a more atom-economical route to the target compound, bypassing the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C-H activation and amidation protocols will be crucial in this regard.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Late-Stage Photocatalytic Difluoromethoxylation | Mild reaction conditions, high functional group tolerance. | Substrate scope, regioselectivity control. |
| Electrosynthesis | Avoids stoichiometric oxidants/reductants, potential for scalability. | Cell design, electrolyte compatibility. |
| C-H Amidation | High atom economy, reduced waste. | Catalyst development, directing group strategy. |
Exploration of Novel Chemical Reactivity and Catalysis
The unique electronic properties imparted by the difluoromethoxy group are expected to influence the reactivity of the entire molecule. The OCHF2 group is a weak hydrogen bond donor and possesses a distinct lipophilicity profile, which can be exploited in the design of new chemical transformations.
Future research could focus on leveraging the ortho-relationship between the difluoromethoxy group and the pentanamide (B147674) side chain to direct further functionalization of the aromatic ring. For instance, ortho-lithiation followed by reaction with various electrophiles could provide a facile route to a diverse range of substituted analogs.
Moreover, the amide bond itself presents opportunities for novel reactivity. The development of new catalytic methods for the selective cleavage or transformation of the amide bond in the presence of the difluoromethoxy group would be a valuable contribution to synthetic chemistry. This could involve the use of transition metal catalysts or enzymatic approaches.
Advanced Computational Studies for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry offers a powerful tool for gaining a deeper understanding of the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the molecule, the rotational barriers of the amide bond and the difluoromethoxy group, and the electronic effects of the substituents on the aromatic ring. nih.govresearchgate.net
These computational studies can aid in predicting the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. For example, calculating the Fukui functions or mapping the electrostatic potential can provide insights into the molecule's reactivity. Furthermore, computational modeling can be used to elucidate the mechanisms of potential synthetic routes, helping to optimize reaction conditions and catalyst selection.
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Determine lowest energy conformation and rotational barriers. | Understanding of molecular shape and flexibility. |
| Natural Bond Orbital (NBO) Analysis | Quantify electronic effects of the difluoromethoxy group. | Insight into the electron-withdrawing/donating nature. |
| Molecular Dynamics (MD) Simulations | Simulate behavior in different solvent environments. | Prediction of solubility and aggregation properties. |
Integration of this compound into Multi-component Reaction Systems
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. rsc.orgrug.nl The integration of this compound or its precursors into MCRs represents a significant opportunity for the rapid generation of molecular diversity.
For instance, the amine precursor, 2-(difluoromethoxy)aniline (B1298309), could be a valuable component in Ugi or Passerini reactions. These reactions would allow for the one-pot synthesis of a wide array of complex amide derivatives containing the difluoromethoxy motif. The development of novel MCRs that specifically utilize the unique properties of difluoromethoxylated building blocks is a fertile area for future research. This approach would enable the efficient construction of libraries of novel compounds for screening in various applications.
Potential for this compound as a Benchmark Compound for Methodological Development
The development of new synthetic methodologies often relies on the use of well-characterized benchmark compounds to evaluate the scope and limitations of a new transformation. This compound, with its distinct combination of functional groups, is well-suited to serve as such a benchmark.
For example, new methods for C-F bond activation, selective amide bond cleavage, or late-stage functionalization could be tested on this molecule. The presence of the difluoromethoxy group provides a sensitive probe for the mildness and selectivity of a new reaction. Furthermore, the straightforward characterization of the starting material and potential products via standard analytical techniques (NMR, MS) would facilitate the assessment of reaction outcomes.
By establishing this compound as a standard substrate, the broader chemical community can more effectively compare and contrast the efficacy of newly developed synthetic methods, thereby accelerating the pace of innovation in organic synthesis.
Q & A
Q. What is the standard synthetic route for N-[2-(difluoromethoxy)phenyl]pentanamide, and how is it purified?
Methodological Answer: The compound is synthesized via a copper-catalyzed carbonylative multi-component reaction using trans-β-methylstyrene (0.2 mmol) and 2-(difluoromethoxy)aniline (2.5 equiv.) as precursors. The reaction employs CO as both a methylene and carbonyl source. Post-reaction, the crude product is purified by flash chromatography (n-pentane/ethyl acetate = 10:1, Rf = 0.2), yielding a white solid with a 22% yield . Key steps include optimizing catalyst loading (Cu-based) and stoichiometric ratios to minimize side products.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS) are critical. For example, H NMR (400 MHz, CDCl) resolves aromatic protons (δ 7.28–7.16 ppm) and difluoromethoxy signals (δ 6.99–6.93 ppm), while LC/MS confirms molecular weight (M+H: ~473.20 for related analogs). Cross-validation with high-resolution mass spectrometry (HRMS) ensures accurate mass determination .
Advanced Research Questions
Q. How can the low yield (22%) in the current synthesis protocol be systematically improved?
Methodological Answer: Yield optimization strategies include:
- Catalyst Screening : Testing alternative Cu catalysts (e.g., CuI vs. CuBr) or ligands to enhance reactivity.
- Reaction Solvent : Replacing THF with polar aprotic solvents (e.g., DMF) to improve CO solubility.
- Temperature/Time : Increasing reaction temperature (e.g., 80°C vs. room temperature) or extending reaction time to 24 hours.
- Purification : Switching to preparative HPLC for higher-purity fractions .
Q. What analytical challenges arise in assessing the purity of this compound, and how are they resolved?
Methodological Answer: Challenges include:
- Fluorine Signal Overlap : F NMR resolves difluoromethoxy (-OCFH) signals (δ -80 to -85 ppm) but requires deuterated solvents (e.g., CDCl) to avoid splitting.
- Chromatographic Co-elution : Use orthogonal methods (reverse-phase HPLC vs. normal-phase TLC) to detect impurities.
- Mass Spectrometry Interference : Employing MS/MS fragmentation to distinguish isobaric contaminants .
Q. How can structural modifications to the phenyl or pentanamide backbone influence physicochemical properties?
Methodological Answer:
- Phenyl Substituents : Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability but may reduce solubility.
- Backbone Elongation : Replacing pentanamide with hexanamide increases lipophilicity (logP +0.5), validated via HPLC logD measurements.
- Fluorine Positioning : Moving difluoromethoxy to the para position alters hydrogen-bonding capacity, assessed via solubility assays in PBS (pH 7.4) .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying pH conditions?
Methodological Answer:
- Buffer Preparation : Test stability in buffers (pH 1–10) at 37°C for 24–72 hours.
- Analytical Endpoints : Quantify degradation via LC/MS peak area reduction.
- Kinetic Modeling : Use first-order decay models to calculate half-life (t). For example, acidic conditions (pH 2) may hydrolyze the amide bond, requiring protective formulations (e.g., cyclodextrin encapsulation) .
Q. What strategies resolve contradictions in reactivity data during functionalization reactions?
Methodological Answer:
- Control Experiments : Compare reactivity under inert (N) vs. aerobic conditions to assess oxidation sensitivity.
- Isotopic Labeling : Use C-labeled CO to trace carbonyl incorporation pathways.
- Computational Modeling : Density Functional Theory (DFT) predicts transition states for boronate intermediates, clarifying regioselectivity .
Safety and Handling
Q. What safety protocols are recommended for handling fluorinated intermediates during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Waste Disposal : Segregate fluorinated waste in designated containers for incineration by certified agencies.
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
